Cas no 98305-86-3 (4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-)

Technical Introduction: 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- is a heterocyclic compound featuring a pyrimidinone core substituted with an amino group and a 3,4-dichlorophenyl moiety. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The presence of the dichlorophenyl group enhances lipophilicity, which may improve membrane permeability in drug design. The amino functionality offers a reactive site for further derivatization, enabling the synthesis of diverse analogs. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound’s purity and stability under standard conditions ensure reliability in experimental applications.
4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- structure
98305-86-3 structure
商品名:4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-
CAS番号:98305-86-3
MF:C10H7N3OCl2
メガワット:256.088
CID:4374039

4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-

4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-11961634-10.0g
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one
98305-86-3 95%
10.0g
$3633.0 2022-11-29
Enamine
EN300-11961634-5.0g
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one
98305-86-3 95%
5.0g
$2890.0 2022-11-29
Enamine
EN300-11961634-1.0g
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one
98305-86-3 95%
1.0g
$1101.0 2022-11-29
Enamine
EN300-11961634-2.5g
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one
98305-86-3 95%
2.5g
$2280.0 2022-11-29

4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- 関連文献

4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-に関する追加情報

Introduction to 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) and Its Significance in Modern Chemical Biology

4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl), with a CAS number of 98305-86-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its pyrimidinone core and functionalized aromatic ring, has garnered attention due to its structural versatility and potential biological activities. The presence of both amino and chloro substituents on the benzene ring introduces unique reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) is reminiscent of many biologically active molecules that have been investigated over the years. Pyrimidinones themselves are known for their role in various biological processes, including DNA replication and repair. The addition of an amino group at the 2-position and chloro groups at the 3 and 4 positions enhances the molecule's ability to interact with biological targets, such as enzymes and receptors. This structural design has been exploited in the synthesis of compounds with potential applications in treating a range of diseases.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymatic pathways involved in cancer progression. The 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) scaffold has shown promise in this context. For instance, studies have demonstrated that derivatives of this compound can inhibit kinases and other enzymes that are overexpressed in tumor cells. The chlorine atoms at the 3 and 4 positions facilitate hydrogen bonding and hydrophobic interactions with the active sites of these enzymes, thereby modulating their activity.

One particularly notable area of research involves the use of 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) derivatives as inhibitors of poly(ADP-ribose) polymerases (PARPs). PARPs play a crucial role in DNA repair mechanisms, and their overactivity has been implicated in various cancers. Inhibiting PARPs can lead to synthetic lethality in tumor cells with BRCA mutations, making these compounds attractive candidates for targeted cancer therapies. Preclinical studies have shown that certain derivatives of this scaffold exhibit potent PARP inhibition both in vitro and in vivo.

The synthesis of 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of a chlorobenzene derivative followed by cyclization to form the pyrimidinone ring. The introduction of the amino group is often achieved through nucleophilic substitution reactions. These synthetic routes are well-documented and can be modified to produce various derivatives with tailored biological properties.

The versatility of 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) as a pharmacophore has also led to its investigation in other therapeutic areas beyond oncology. For example, researchers have explored its potential as an antimicrobial agent. The structural features of this compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown promising activity against certain resistant bacterial strains, suggesting its utility in combating multidrug-resistant infections.

In addition to its biological applications, 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) has been studied for its chemical properties. The presence of multiple reactive sites allows for further derivatization through various chemical transformations. This includes condensation reactions with aldehydes or ketones to form more complex heterocyclic structures. Such modifications can enhance the binding affinity or selectivity of the compound towards specific biological targets.

The computational modeling of 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl) has also played a significant role in understanding its interactions with biological molecules. Molecular docking studies have been used to predict how this compound might bind to enzymes or receptors at an atomic level. These predictions can guide experimental efforts by identifying key interactions that need to be optimized for improved biological activity. Furthermore, computer-aided drug design (CADD) techniques have been employed to virtual screen large libraries of derivatives for potential lead compounds.

The development of new methodologies for synthesizing 4(1H)-Pyrimidinone derivatives is an ongoing area of research. Advances in green chemistry have led to more sustainable synthetic routes that minimize waste and reduce environmental impact. For example, catalytic methods using transition metals have been explored to improve reaction efficiency and selectivity. Such innovations not only enhance the practicality of producing these compounds but also align with global efforts towards sustainable pharmaceutical manufacturing.

The future prospects for 4(1H)-Pyrimidinone derivatives are bright given their diverse biological activities and synthetic accessibility. Continued research is expected to uncover new therapeutic applications and optimize existing ones through structure-activity relationship (SAR) studies. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into clinical trials and eventually into new treatments for patients worldwide.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD